Oxandrolone

Description

Properties

IUPAC Name |

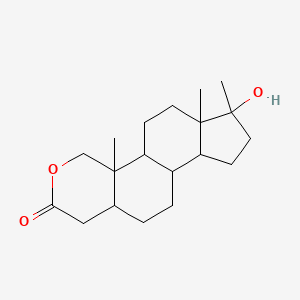

1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLJIVKCVHQPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |

CAS No. |

53-39-4 | |

| Record name | OXANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-238 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Whitepaper: The Cellular and Molecular Mechanisms of Action of Oxandrolone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxandrolone, a synthetic testosterone (B1683101) analog, exerts its potent anabolic effects through a multifaceted mechanism at the cellular level. Primarily, it functions as an agonist for the androgen receptor (AR), initiating a cascade of genomic and non-genomic signaling events. The canonical genomic pathway involves the regulation of gene expression, leading to an increased rate of muscle protein synthesis. A key aspect of this compound's action is its ability to enhance protein synthesis efficiency without concurrently increasing protein breakdown, resulting in a highly favorable net protein balance. Furthermore, this compound engages in significant crosstalk with the glucocorticoid receptor (GR), effectively antagonizing the catabolic effects of glucocorticoids in an AR-dependent manner. Non-genomic actions, likely involving the activation of kinase cascades such as the Akt/mTOR pathway, further contribute to its anabolic properties. This document provides a detailed exploration of these cellular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism: Androgen Receptor Binding and Activation

This compound is a synthetic androgen and anabolic steroid that functions as a direct agonist of the androgen receptor (AR), the primary biological target for androgens like testosterone and dihydrotestosterone.[1] Upon entering the cell, this compound binds to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, dimerization, and subsequent translocation of the this compound-AR complex into the nucleus.

Molecular docking studies confirm that this compound is capable of binding to the active site of the human androgen receptor ligand-binding domain (hARLBD). Its binding affinity and anabolic potency have been quantified relative to other androgens.

Data Presentation: this compound Receptor Binding and Anabolic Potency

| Parameter | Value | Reference Compound | Source |

| Relative Binding Affinity (AR) | ~0.3% | Metribolone | [1] |

| Anabolic Potency | 322% to 633% | Methyltestosterone | [1] |

| Androgenic Potency | ~24% | Methyltestosterone | [1] |

| Anabolic Potency | Up to 600% (6x) | Testosterone | [1] |

Genomic Signaling Pathway

The primary mechanism for this compound's anabolic effects is genomic, mediated by the modulation of gene expression.

-

AR Translocation and DNA Binding: Once inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes.

-

Upregulation of AR Expression: Notably, a key genomic effect of this compound is the significant increase in the messenger RNA (mRNA) concentrations of the skeletal muscle androgen receptor itself.[2][3][4] This creates a positive feedback loop, potentially sensitizing the muscle tissue to androgens and amplifying the anabolic response.

Non-Genomic and Indirect Signaling Pathways

Beyond direct gene regulation, this compound influences cellular anabolism through non-genomic pathways and crosstalk with other signaling systems.

Activation of Anabolic Kinase Cascades

Androgens can induce rapid, non-genomic effects by activating intracellular signaling molecules.[5][6] While direct evidence for this compound is emerging, the pathways are highly conserved for androgens like testosterone.[7] This involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell growth and protein synthesis.

-

Akt/mTORC1 Pathway: Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), an inhibitor of the Ras homolog enriched in brain (Rheb).[8] Active Rheb then stimulates the mammalian Target of Rapamycin Complex 1 (mTORC1).

-

Protein Synthesis Initiation: mTORC1 promotes protein synthesis by phosphorylating two key downstream targets: p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7][9] This enhances mRNA translation and the synthesis of proteins required for muscle hypertrophy.

Antagonism of Glucocorticoid Signaling

A critical anti-catabolic mechanism of this compound is its ability to block glucocorticoid signaling.[10][11] This is particularly relevant in conditions of stress, such as severe burns, where catabolic cortisol levels are high.[1]

-

AR-Dependent Repression: this compound antagonizes cortisol-induced transcriptional activation in cells that express both the AR and the glucocorticoid receptor (GR).[10] This effect is non-competitive, meaning this compound does not directly prevent cortisol from binding to the GR.[10][12]

-

Nuclear Localization Independent Mechanism: Intriguingly, experiments using a mutant AR that cannot enter the nucleus demonstrated that it was still active in repressing GR signaling.[10][11] This indicates a novel mechanism of action involving crosstalk between the AR and GR that may occur in the cytoplasm and does not require the AR to bind to DNA.[10]

Cellular Effects on Muscle Protein Metabolism

The culmination of this compound's signaling activities is a profound net positive effect on muscle protein balance. Clinical trials using stable isotope techniques have elucidated that this compound stimulates muscle protein synthesis without altering muscle protein breakdown.[2][13] The improvement is attributed to a significant increase in the efficiency of protein synthesis, defined as the fraction of available intracellular amino acids that are directed toward synthesis.[13] In essence, this compound enhances the reuse of free intracellular amino acids derived from protein breakdown, channeling them back into the synthesis pathway.[4][13]

Data Presentation: Effects of this compound on Muscle Protein Kinetics

| Parameter | Pre-Oxandrolone | Post-Oxandrolone (5 days, 15 mg/day) | Change | Source |

| Muscle Protein Synthesis (nmol/min/100mL leg) | 53.5 ± 3 | 68.3 ± 5 | +27.7% (P < 0.05) | [2][3] |

| Muscle Protein Breakdown (nmol/min/100mL leg) | Unchanged | Unchanged | No significant change | [2][3] |

| Fractional Synthetic Rate (FSR) | - | - | +44% (P < 0.05) | [2][4] |

| Fractional Breakdown Rate (FBR) | - | - | No significant change | [2][4] |

| Net Protein Balance | Negative | Positive (not different from zero) | Improved (P < 0.05) | [2] |

| Skeletal Muscle AR mRNA | Baseline | Significantly Increased | Increased (P < 0.05) | [2][4] |

Cellular Metabolic Effects

This compound also imparts significant effects on fat and glucose metabolism.

-

Adipose Tissue: In clinical studies, this compound administration leads to a significant reduction in total, trunk, and appendicular fat mass.[14][15] This suggests a direct or indirect effect on adipocyte metabolism, promoting lipolysis or inhibiting adipogenesis.

-

Insulin (B600854) Sensitivity: this compound has been shown to improve markers of insulin sensitivity.[14][15] This may be correlated with the reduction in fat mass.[14]

-

Lipid Profile: A significant adverse effect at the metabolic level is the alteration of the blood lipid profile. This compound decreases high-density lipoprotein (HDL) cholesterol while increasing low-density lipoprotein (LDL) cholesterol, which can elevate the risk of atherosclerosis.[14][15][16]

Data Presentation: Metabolic and Lipid Profile Changes with this compound

| Parameter | Change with this compound (12 weeks, 20 mg/day) | Placebo | Source |

| Total Fat Mass | -1.8 ± 1.0 kg (P < 0.001) | No significant change | [14][15] |

| Trunk Fat Mass | -1.2 ± 0.6 kg (P < 0.001) | No significant change | [14][15] |

| Quantitative Insulin Sensitivity Check Index (QUICKI) | +0.0041 ± 0.0071 (P = 0.018) | No significant change | [14][15] |

| HDL Cholesterol | -0.49 ± 0.21 mmol/liter (P < 0.03) | No significant change | [14][15] |

| LDL Cholesterol | +0.57 ± 0.67 mmol/liter (P < 0.03) | No significant change | [14][15] |

Key Experimental Methodologies

Protocol: Quantification of Muscle Protein Kinetics via Stable Isotope Infusion

This methodology is crucial for determining the direct effects of a compound on muscle anabolism and catabolism in vivo.

-

Subject Preparation: Subjects are studied in a postabsorptive state. Catheters are inserted into the femoral artery and vein for blood sampling across the leg. A muscle biopsy needle is used to obtain tissue from the vastus lateralis.

-

Isotope Infusion: A primed, continuous infusion of a stable isotope-labeled amino acid (e.g., L-[ring13C6]phenylalanine) is administered intravenously.

-

Sampling: Arterial and venous blood samples are collected at regular intervals to measure isotopic enrichment and amino acid concentrations. Muscle biopsies are taken at the beginning and end of the infusion period.

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to determine the isotopic enrichment of phenylalanine in the blood and muscle tissue.

-

Modeling: Data are analyzed using a three-compartment model of leg amino acid kinetics to calculate rates of muscle protein synthesis, breakdown, and net balance.[2][3] The fractional synthetic rate (FSR) is calculated using the precursor-product method, representing the rate of incorporation of labeled amino acids into muscle protein.[2][13]

Protocol: AR-GR Crosstalk Reporter Gene Assay

This in vitro assay is used to determine if a compound affects receptor-mediated gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 monkey kidney cells) expressing both AR and GR is used.[12] Cells are transiently transfected with two plasmids: one containing a glucocorticoid-responsive reporter gene (e.g., MMTV-luciferase) and another constitutively expressing the androgen receptor.

-

Treatment: Transfected cells are treated with a glucocorticoid (e.g., cortisol or dexamethasone) to activate the GR and induce reporter gene expression. Concurrently, cells are co-treated with varying concentrations of this compound.

-

Lysis and Assay: After an incubation period (e.g., 24 hours), cells are lysed. The activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: A reduction in luciferase activity in the presence of this compound, compared to cortisol alone, indicates that this compound is antagonizing GR-mediated transactivation.[10][11]

Conclusion

The cellular mechanism of action of this compound is a sophisticated interplay of genomic and non-genomic signaling. Its primary interaction with the androgen receptor initiates a cascade that not only directly promotes the transcription of anabolic genes but also amplifies its own signaling pathway by upregulating AR expression. Critically, this compound enhances the efficiency of muscle protein synthesis, leading to a net anabolic state without a concomitant increase in protein breakdown. Its ability to antagonize the catabolic effects of glucocorticoids via AR-GR crosstalk provides a dual mechanism for preserving lean body mass. These cellular actions translate into clinically significant effects on muscle mass, strength, and metabolism, though its adverse impact on lipid profiles necessitates careful consideration in therapeutic development. A thorough understanding of these pathways is essential for leveraging its anabolic potential and designing next-generation selective androgen receptor modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Short-term this compound administration stimulates net muscle protein synthesis in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. scholars.mssm.edu [scholars.mssm.edu]

- 11. This compound blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anabolic Effects of this compound After Severe Burn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of androgen therapy on adipose tissue and metabolism in older men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound: MedlinePlus Drug Information [medlineplus.gov]

Unlocking Research Frontiers: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Oxandrolone Investigation

For scientific researchers engaged in the study of the synthetic anabolic-androgenic steroid this compound, precision in information retrieval is paramount. This technical guide provides a comprehensive list of SEO-driven, long-tail keywords categorized by specific researcher intents. These keywords are designed to streamline literature searches and guide content creation for in-depth technical resources, such as whitepapers and detailed guides, tailored to a scientific audience.

The following table organizes these long-tail keywords into four key categories of researcher intent: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. This structure is intended to facilitate targeted information discovery at every stage of the research process, from initial inquiry to the validation of experimental results.

| Category | Long-tail Keyword |

| Foundational & Exploratory | This compound mechanism of action on androgen receptor |

| This compound pharmacokinetics and bioavailability in plasma | |

| This compound synthesis and chemical characterization methods | |

| in vitro effects of this compound on muscle cell differentiation | |

| This compound signaling pathways in skeletal muscle tissue | |

| This compound and its metabolites identification in urine | |

| This compound interaction with glucocorticoid receptors | |

| This compound effects on protein synthesis and nitrogen retention | |

| long-term metabolic effects of this compound administration | |

| This compound impact on bone mineral density in osteoporosis models | |

| Methodological & Application | quantitative analysis of this compound in human plasma using LC-MS/MS |

| developing a protocol for this compound administration in rodent studies | |

| UHPLC-MS/MS method for screening this compound and its metabolites | |

| experimental design for this compound clinical trials in cachexia | |

| in vitro assay for assessing this compound anabolic activity | |

| protocol for studying this compound effects on wound healing in animal models | |

| application of this compound in studies of sarcopenia and muscle wasting | |

| methodology for assessing this compound-induced hepatotoxicity in vitro | |

| techniques for synthesizing and purifying this compound metabolites | |

| on-line SPE-UHPLC-MS/MS for determining this compound in urine | |

| Troubleshooting & Optimization | optimizing this compound dosage to minimize testosterone (B1683101) suppression |

| troubleshooting this compound instability in extemporaneous oral suspensions | |

| improving detection sensitivity of this compound metabolites in urine samples | |

| addressing matrix effects in LC-MS/MS analysis of this compound | |

| optimization of liquid-liquid extraction for this compound from plasma | |

| overcoming poor bioavailability of oral this compound formulations | |

| mitigating virilization side effects of this compound in female subjects | |

| stability testing of this compound in different storage conditions | |

| refining analytical methods for long-term this compound metabolite detection | |

| challenges in differentiating this compound from endogenous steroids | |

| Validation & Comparative | This compound vs nandrolone (B1676933) efficacy in treating muscle wasting |

| comparative study of this compound and testosterone on muscle protein synthesis | |

| validating the anti-catabolic effects of this compound in burn injury models | |

| cross-validation of analytical methods for this compound quantification | |

| This compound vs human growth hormone for improving lean body mass | |

| comparative analysis of this compound and its 17-epi-oxandrolone metabolite | |

| validating the efficacy of this compound in Duchenne's muscular dystrophy | |

| comparison of oral this compound formulations for bioavailability | |

| in vivo validation of this compound's anabolic to androgenic ratio | |

| This compound as an adjunct to testosterone replacement therapy comparative effects |

Quantitative Data Summary

To provide a snapshot of this compound's effects and characteristics, the following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Bioavailability | 62.5% (Mean) | Buccal administration in MCT oil | [1] |

| Tmax (Time to Peak Plasma Concentration) | 1.5 hours | Neonates | [2] |

| t1/2 (Half-life) | 1 hour | Neonates | [2] |

| Limit of Quantification (LOQ) in Urine | 81.63 pg·mL−1 | On-line SPE-UHPLC-MS/MS | [3][4] |

| Analytical Range in Plasma | 2 to 200 ng/mL | LC-MS/MS |[5] |

Table 2: Comparative Efficacy of this compound

| Study Focus | This compound Treatment | Comparator Treatment | Outcome | Source |

|---|---|---|---|---|

| Anticatabolic Effects in Burn Injury | 20 mg/day | Human Growth Hormone (0.1 mg/kg/day) | Both significantly decreased weight and nitrogen loss with similar benefits. HGH caused hyperglycemia. | [6] |

| Lean Body Mass in Older Men | 20 mg/day for 12 weeks | Placebo | Significant increase in lean body mass. | [7] |

| Muscle Wasting in HIV+ Men | 5 mg/day and 15 mg/day | Placebo | Promoted weight gain and improved well-being. | [8] |

| Anemia of Chronic Kidney Disease | Not specified | Erythropoietin (EPO) | No significant difference in efficacy for men over 50. |[9] |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol is based on the method developed for the determination of this compound concentration in human plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction

-

To 0.5 mL of human plasma, add an internal standard (IS), such as methyltestosterone.

-

Add n-butyl chloride as the extraction solvent.

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mobile Phase: A gradient of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer.

-

Flow Rate: 0.1 mL/min.

-

Column: A suitable C18 column.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Transitions:

-

This compound: m/z 307 → 271

-

Methyltestosterone (IS): m/z 301 → 149

-

-

3. Calibration and Quantification

-

Prepare a calibration curve using unextracted standards of this compound and the IS.

-

Determine sample concentrations from the analyte to IS peak area ratios and the calibration curve.

Protocol 2: In Vitro Assessment of this compound's Effect on Glucocorticoid Signaling

This protocol is adapted from studies investigating the interaction between this compound and the glucocorticoid receptor.[10][11]

1. Cell Culture

-

Use a cell line that expresses both the androgen receptor (AR) and the glucocorticoid receptor (GR), such as a human embryonic kidney (HEK293) or a muscle cell line.

-

Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Transfection (if necessary)

-

If endogenous receptor levels are low, transiently transfect the cells with expression vectors for human AR and a GR-responsive reporter gene (e.g., MMTV-luciferase).

3. Treatment

-

Seed the cells in multi-well plates.

-

After cell attachment, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

-

Treat the cells with:

-

A glucocorticoid (e.g., cortisol or dexamethasone) to induce GR-mediated transcription.

-

This compound at various concentrations.

-

A combination of the glucocorticoid and this compound.

-

Vehicle control.

-

4. Reporter Gene Assay

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells.

-

Measure the activity of the reporter gene product (e.g., luciferase activity).

5. Data Analysis

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Express the results as fold induction over the vehicle control.

-

Analyze the data to determine if this compound antagonizes glucocorticoid-induced transcriptional activation.

Visualizing Molecular Pathways and Workflows

This compound's Dual Mechanism of Action

This compound exerts its anabolic effects through two primary pathways: direct activation of the androgen receptor and antagonism of the glucocorticoid receptor signaling. This dual action promotes protein synthesis while inhibiting protein breakdown.

Caption: Dual mechanism of this compound promoting muscle growth.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular level, from cell culture to data analysis.

Caption: A typical in vitro experimental workflow for this compound studies.

Logical Relationship in Comparative Drug Studies

This diagram illustrates the logical flow of a comparative study, a crucial aspect of validating the efficacy and safety of a compound like this compound against other therapeutic agents.

Caption: Logical flow of a randomized comparative clinical trial.

References

- 1. Stability of this compound in Medium-Chain Triglyceride Oil and Pharmacokinetics Following Buccal Administration of the Extemporaneous Formulation in Neonates and Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fast and Sensitive Screening of this compound and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC—MS/MS with On-Line SPE Sample Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of the anabolic effects and complications of human growth hormone and the testosterone analog, this compound, after severe burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. droracle.ai [droracle.ai]

- 9. medisearch.io [medisearch.io]

- 10. This compound blocks glucocorticoid signaling in an androgen receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

An In-depth Technical Guide to the Synthesis and Purification of Oxandrolone for Research Applications

This technical guide provides a comprehensive overview of the prevalent synthesis routes and purification methodologies for oxandrolone (17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one), tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in tabular format, and includes visualizations of key chemical pathways and workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several distinct chemical pathways. Key routes typically commence from commercially available steroid precursors. Below are detailed descriptions of prominent synthesis strategies.

Synthesis from Mestanolone (B1676315) via Dihydroxylation and Oxidative Cleavage

A common and patented route to this compound begins with mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one).[1] This multi-step process involves the formation of an enone, followed by dihydroxylation, oxidative cleavage of the A-ring, and subsequent reduction and lactonization.

Experimental Protocol:

-

Step A: Oxidation of Mestanolone to Enone

-

Step B: Hydroxylation of the Enone to a Triol

-

Step C: Oxidative Cleavage of the Triol to a Seco-Acid

-

Step D: Reduction and Cyclization to this compound

-

The final step involves the reduction of the aldehyde group of the seco-acid, followed by intramolecular cyclization (lactonization) to form this compound.[1] This is accomplished by reacting the seco-acid with a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by an acidic workup.[1][3][4] The reaction is typically cooled to 0-5°C before the addition of NaBH₄.[3][4] After the reduction is complete, the pH is adjusted to 1-2 with an acid, such as hydrochloric acid, to facilitate the cyclization.[3][4]

-

Overall Yield: This process is reported to provide an efficient route to this compound with decreased production time and cost compared to older methods.[1]

Synthesis via Bromination and Ozonolysis

An alternative scalable process involves the bromination of methylandrostanolone, followed by elimination and ozonolysis.[5][6] This method was developed to improve upon the original Searle process, significantly increasing the overall yield.[5][6]

Experimental Protocol:

-

Step A: Bromination of Methylandrostanolone

-

Methylandrostanolone is brominated using pyridinium (B92312) tribromide in a solvent like absolute ethanol (B145695) and water to yield 2-α-bromo-17-α-methyl-5-α-androstan-17-β-ol-3-one.[3][4] The reaction is stirred for several hours at room temperature.[3] The crude product is then treated with sodium thiosulfate (B1220275) and sodium carbonate before filtration and washing.[4]

-

-

Step B: Elimination to Form the Enone

-

Step C: Ozonolysis to the Seco-Acid

-

The enone is subjected to ozonolysis to cleave the double bond and form the seco-acid intermediate, 17-β-hydroxy-17-α-methyl-1-oxo-1,2-seco-A-nor-5-α-androstan-2-oic acid.[4][5] The enone is dissolved in a solvent such as methanol (B129727) and cooled to -30 to -40°C while ozone is bubbled through the solution.[4] The reaction is monitored by TLC. A basic workup with NaOH is then performed.[4]

-

-

Step D: Reduction and Cyclization to this compound

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, intermediates, and by-products. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a robust method for purifying crude this compound.[1][7]

Experimental Protocol:

-

Dissolution: The crude this compound solid is dissolved in a suitable solvent or solvent mixture at an elevated temperature. A common procedure involves dissolving the crude product from the final synthesis step, which is often precipitated from a dimethylformamide/water or ethanol/water mixture.[4][7]

-

Crystallization: The solution is slowly cooled to allow for the formation of crystals. The product can be further precipitated by the addition of an anti-solvent, such as water or n-heptane.[3][4]

-

Isolation and Drying: The precipitated crystals are isolated by filtration, washed with a cold solvent (e.g., a mixture of ethanol and water, water, and finally heptane), and then dried under high vacuum at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[4][7]

The melting point of the purified compound is reported to be in the range of 235-239°C.[7]

Chromatographic Methods

Chromatographic techniques are essential for both the purification and analytical characterization of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity and can be scaled for preparative purification.

Analytical HPLC Protocol:

-

System: A liquid chromatograph equipped with a UV or refractive index detector.[8][9]

-

Column: A reversed-phase C18 column (e.g., Luna C18, 30 mm x 2.0 mm, 3 µm) is commonly used.[10][11]

-

Mobile Phase: A typical mobile phase is a filtered and degassed mixture of acetonitrile (B52724) and water or an ammonium (B1175870) formate (B1220265) buffer.[10][11][12] A gradient elution may be employed, for instance, starting with 55% methanol and 45% ammonium formate buffer, with the methanol concentration increasing over time.[10][11]

-

Flow Rate: A typical analytical flow rate is around 0.1-1.5 mL/min.[8][10]

-

Detection: UV detection is often set at 210 nm.[9]

For preparative HPLC, the conditions are scaled up with larger columns and higher flow rates to isolate pure this compound from impurities.[12]

Purification Workflow:

A typical purification workflow involves initial extraction steps to remove bulk impurities, followed by crystallization to obtain a solid product, and finally, chromatographic polishing if higher purity is required.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound as found in the cited literature.

Table 1: Synthesis Reaction Yields

| Synthesis Step | Starting Material | Method | Reported Yield | Reference(s) |

| Bromination of Methylandrostanolone | Methylandrostanolone | Pyridinium Tribromide | ~80% | [5][6] |

| Elimination of 2-bromoketone | 2-bromoketone | Li₂CO₃/LiBr | ~70% | [5][6] |

| Ozonolysis of enone | Enone intermediate | O₃ | ~90% | [5][6] |

| Reduction/Cyclization of Seco-Acid | Seco-Acid | NaBH₄ / Acid | 85-95% | [3] |

| Overall Process Yield | Methylandrostanolone | Bromination/Ozonolysis Route | ~45% | [5][6] |

| Reduction/Cyclization of 17β-hydroxy-17α-methyl-2-oxa-5α-androstane-1,3-dione | Dione intermediate | NaBH₄ | 75.2% (crude) | [7] |

Table 2: Physicochemical and Chromatographic Data

| Property | Value / Condition | Reference(s) |

| Chemical Formula | C₁₉H₃₀O₃ | [13][14] |

| Molar Mass | 306.446 g·mol⁻¹ | [13][14] |

| Melting Point | 235-239°C | |

| HPLC Column | C18 Reverse Phase (e.g., Luna, Acquity UPLC BEH) | [10][11][15] |

| HPLC Mobile Phase Example | Acetonitrile and Water/Buffer (e.g., 1 mM ammonium formate) | [10][11][12] |

| Detection | UV at 210 nm, Refractive Index (RI), Mass Spectrometry (MS) | [8][9][10] |

| Bioavailability (Oral) | 97% |

Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques. These include:

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for identification and quantification.[10][15][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the arrangement of atoms within the molecule.

-

Thin-Layer Chromatography (TLC): A rapid and simple method used to monitor the progress of reactions and for preliminary purity assessment.[4][18]

References

- 1. US6787659B2 - Process for the production of this compound - Google Patents [patents.google.com]

- 2. Efficient oxidizing methods for the synthesis of this compound intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20030032817A1 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. The Synthesis and Storage Methods of Oxandrolone_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound Tablets [drugfuture.com]

- 9. uspbpep.com [uspbpep.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound | C19H30O3 | CID 5878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization, and detection of new this compound metabolites as long-term markers in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on anabolic steroids. II--Gas chromatographic/mass spectrometric characterization of this compound urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.ru [2024.sci-hub.ru]

Oxandrolone: A Technical Guide to Chemical Properties and Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxandrolone (17β-hydroxy-17α-methyl-2-oxa-5α-androstan-3-one) is a synthetic, orally active anabolic-androgenic steroid.[1] A derivative of dihydrotestosterone, its chemical structure is unique due to the replacement of a carbon atom with an oxygen atom at the C2 position in the A-ring.[2] This modification significantly increases its anabolic activity while reducing its androgenic effects. A thorough understanding of its chemical properties and stability in solution is paramount for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring its safety and efficacy in clinical applications. This guide provides a comprehensive overview of the core physicochemical properties of this compound and its stability profile under various conditions.

Core Chemical Properties

This compound is a white, odorless, crystalline solid.[2] Its structure, characterized by a lactone group in the A-ring, dictates its chemical behavior and solubility.

Physicochemical Data

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₀O₃ | [2] |

| Molecular Weight | 306.44 g/mol | [2] |

| Melting Point | 235–238 °C | [3] |

| Appearance | White crystalline powder | |

| LogP (Octanol-Water) | 4.2 | |

| Optical Rotation | -23° at 25°C/D (in Chloroform) | |

| Solubility | ||

| Water | Practically insoluble | |

| Chloroform | Freely soluble | |

| Acetone | Sparingly soluble | |

| Ethanol | Sparingly soluble |

Stability of this compound in Solution

The stability of this compound in solution is a critical factor for formulation development and storage. Its degradation is primarily influenced by light, pH, and the composition of the vehicle.

Photostability

This compound is known to be sensitive to light. It is stable in air but has been observed to darken upon exposure to light.[4] Studies have shown that exposure to light can hasten the degradation of this compound in solution.

-

In a study of this compound in a medium-chain triglyceride (MCT) oil formulation, the compound was stable for at least one month when stored at ambient conditions and protected from light.[4] However, when exposed to light, the formulation became unacceptable for use after 48 hours.[4]

pH and Hydrolytic Stability

The lactone group in the A-ring of this compound is susceptible to hydrolysis, particularly under basic or acidic conditions.

-

One study investigated the susceptibility of this compound to hydrolysis under various pH conditions.[5]

-

The primary degradation pathway through hydrolysis involves the opening of the lactone ring to form a delta-hydroxy acid.[5]

Stability in Pharmaceutical Formulations

The choice of vehicle and excipients plays a significant role in the stability of extemporaneously prepared this compound suspensions.

-

Oral Suspensions: A study on extemporaneously prepared oral suspensions of this compound (1 mg/mL) using a 1:1 mixture of Ora-Plus and either Ora-Sweet or Ora-Sweet SF found the formulations to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25 °C).[3][6] At least 98% of the initial this compound concentration remained at the end of the study period, with no significant changes in color, odor, or pH.[3][6]

-

Oil-Based Formulations: this compound formulated in medium-chain triglyceride (MCT) oil is stable for at least one month when stored at room temperature in amber vials, protected from light.[4] This suggests that lipid-based vehicles may offer improved solubility and stability for this lipophilic compound.[4]

Summary of Stability Studies

| Formulation/Vehicle | Concentration | Storage Conditions | Duration | Remaining Concentration | References |

| Oral Suspension (Ora-Plus & Ora-Sweet/SF) | 1 mg/mL | Room Temp (23-25°C), Amber Plastic Bottle | 90 days | ≥ 98% | [3][6] |

| Medium-Chain Triglyceride (MCT) Oil | Not specified | Room Temp, Amber Glass/Plastic Vials (Dark) | 30 days | Within ±13% of initial | [4] |

| Medium-Chain Triglyceride (MCT) Oil | Not specified | Room Temp, Exposed to Light | 48 hours | Unacceptable for use | [4] |

Experimental Protocols

The following sections detail generalized methodologies for assessing the stability of this compound, based on cited literature and standard pharmaceutical practices for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Sample Preparation: Samples from the stability study are diluted with the mobile phase to an expected concentration (e.g., 200 µg/mL).[3]

-

Analysis: A small volume (e.g., 5-20 µL) is injected into the HPLC system. The peak area of this compound is monitored over time and compared to the initial time point to determine the percentage of drug remaining. The appearance of new peaks indicates degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. This is crucial for developing a truly stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20%.[9]

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M NaOH.

-

Incubate at room or elevated temperature for a specified period.

-

Neutralize the solution before analysis. This condition is expected to cause rapid hydrolysis of the lactone ring.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat (e.g., 80-100°C) for an extended period.

-

Also, heat a solution of this compound to assess degradation in the solution state.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m² as per ICH guidelines.[8]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Samples from each stress condition are then analyzed using the validated stability-indicating HPLC or LC-MS/MS method to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a relatively stable compound in solid form and when formulated appropriately in solution. The primary degradation pathways are photodegradation and hydrolysis of the lactone ring, which is sensitive to pH. For liquid formulations, protection from light using amber containers is mandatory, and the use of non-aqueous, lipid-based vehicles or carefully buffered aqueous systems can enhance stability. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately assess the stability of this compound, ensuring the development of safe, effective, and stable pharmaceutical products.

References

- 1. Fast and Sensitive Screening of this compound and Its Major Metabolite 17-Epi-Oxandrolone in Human Urine by UHPLC—MS/MS with On-Line SPE Sample Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H30O3 | CID 5878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of extemporaneously prepared this compound oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of this compound in Medium-Chain Triglyceride Oil and Pharmacokinetics Following Buccal Administration of the Extemporaneous Formulation in Neonates and Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on anabolic steroids. II--Gas chromatographic/mass spectrometric characterization of this compound urinary metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. sgs.com [sgs.com]

In Vitro Effects of Oxandrolone on Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxandrolone, a synthetic analog of testosterone, is known for its anabolic properties, promoting muscle growth and preserving lean body mass. While its clinical efficacy in conditions like burn recovery and cachexia is well-documented, a comprehensive understanding of its direct effects on muscle cells at a molecular level requires in-vitro investigation. This technical guide synthesizes the available in-vitro research on this compound's impact on muscle cells, providing detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways. The primary mechanism of this compound involves binding to the androgen receptor (AR), which then modulates the transcription of target genes.[1][2] Additionally, emerging evidence suggests a novel mechanism involving the antagonism of glucocorticoid receptor signaling.

Core Mechanisms of Action

This compound exerts its effects on muscle cells through two primary, interconnected pathways: direct androgen receptor activation and indirect antagonism of glucocorticoid receptor signaling.

Androgen Receptor (AR) Signaling

The classical pathway for this compound's action is its binding to the androgen receptor in the cytoplasm of muscle cells.[1] This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes involved in muscle protein synthesis and hypertrophy.[1] In-vivo studies have shown that this compound administration increases the expression of the androgen receptor itself in skeletal muscle, potentially amplifying its own anabolic signal.

Antagonism of Glucocorticoid Receptor (GR) Signaling

A significant anti-catabolic effect of this compound is mediated through its interference with the glucocorticoid receptor signaling pathway. Glucocorticoids, such as cortisol, promote muscle breakdown. In-vitro studies using cell culture systems have demonstrated that this compound can significantly antagonize cortisol-induced transcriptional activation.[3] This effect is dependent on the presence of the androgen receptor, indicating a crosstalk between the AR and GR signaling pathways.[3] This antagonism is not due to direct competition for glucocorticoid binding to the GR, but rather a non-competitive mechanism.[3]

Quantitative Data from In Vitro Studies

While direct in-vitro studies of this compound on muscle cells are limited, data from related studies provide insights into its potential effects. The following table summarizes quantitative findings from an in-vitro study on human osteoblastic cells, which also express the androgen receptor and can serve as a model for AR-mediated effects.

| Parameter | Cell Type | This compound Concentration | Duration | Result | Reference |

| Androgen Receptor Nuclear Translocation | Human Osteoblasts | 15 µg/mL | 24 hours | Increased nuclear fluorescence | (Mavvuure et al., 2007) |

| Androgen Receptor mRNA | Human Osteocytes | 15 µg/mL | 5 days | Increased | (Mavvuure et al., 2007) |

| Type I Collagen | Human Osteoblasts | 10-15 µg/mL | 24 hours | Increased | (Mavvuure et al., 2007) |

| Alkaline Phosphatase Activity | Human Osteoblasts | 1-15 µg/mL | 24 hours | 7-20% increase | (Mavvuure et al., 2007) |

| Osteocalcin Production | Human Osteoblasts | 10-30 µg/mL | 24 hours | 11-18% increase | (Mavvuure et al., 2007) |

Key Experimental Protocols

Androgen Receptor-Dependent Glucocorticoid Receptor Antagonism Assay

This protocol is adapted from a study by Zhao et al. (2004) which demonstrated this compound's ability to block glucocorticoid signaling in an androgen receptor-dependent manner in cell culture.

Cell Lines:

-

COS-7 (African green monkey kidney fibroblasts) or CV-1 (male African green monkey kidney) cells are suitable. For muscle-specific studies, this assay could be adapted for C2C12 myoblasts or primary human skeletal muscle cells.

Plasmids:

-

Reporter Plasmid: MMTV-Luc (Mouse Mammary Tumor Virus promoter driving Luciferase expression), which contains glucocorticoid response elements.

-

Expression Plasmids:

-

pCMV-hGR (human glucocorticoid receptor)

-

pCMV-hAR (human androgen receptor)

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped to remove endogenous steroids

-

Dexamethasone (B1670325) (synthetic glucocorticoid)

-

This compound

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the MMTV-Luc reporter plasmid, pCMV-hGR, and either pCMV-hAR or an empty vector control.

-

Hormone Treatment: 24 hours post-transfection, replace the medium with DMEM containing charcoal-stripped FBS. Treat the cells with varying concentrations of dexamethasone in the presence or absence of this compound.

-

Luciferase Assay: After 24 hours of hormone treatment, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Signaling Pathways and Workflows

This compound's Dual Mechanism of Action

The following diagram illustrates the two primary signaling pathways through which this compound is understood to exert its effects on muscle cells.

Caption: this compound's dual action on muscle cells.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on muscle cells in vitro.

Caption: Workflow for in-vitro analysis of this compound.

Conclusion and Future Directions

The available in-vitro data on the direct effects of this compound on muscle cells is currently limited. The primary mechanism of action through the androgen receptor is well-established from in-vivo studies, and the antagonistic effect on the glucocorticoid receptor, demonstrated in non-muscle cell lines, presents a compelling area for further investigation in a myogenic context. Future in-vitro research should focus on utilizing muscle cell lines like C2C12 and primary human myoblasts to quantify the dose-dependent effects of this compound on myoblast proliferation, differentiation into myotubes, and the rates of protein synthesis and degradation. Such studies will be instrumental in elucidating the precise molecular mechanisms underlying this compound's anabolic and anti-catabolic effects on skeletal muscle, providing a stronger foundation for its clinical application and the development of novel anabolic agents.

References

Preclinical Insights into Oxandrolone's Impact on Bone Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research investigating the effects of Oxandrolone, a synthetic anabolic-androgenic steroid, on bone density. The following sections detail the experimental methodologies, quantitative outcomes, and cellular signaling pathways elucidated in key preclinical studies. This document aims to serve as a comprehensive resource for professionals in the fields of bone biology, pharmacology, and drug development.

Introduction

This compound, a synthetic derivative of testosterone, is known for its anabolic properties, promoting muscle growth and weight gain.[1][2] Its clinical applications have included counteracting protein catabolism after long-term corticosteroid therapy, aiding in recovery from severe burns, and treating bone pain associated with osteoporosis.[1][2][3] While clinical observations have suggested a positive effect of this compound on bone mineral content (BMC) and bone mineral density (BMD), particularly in pediatric burn patients, the direct cellular and molecular mechanisms underpinning these effects have been the subject of preclinical investigation.[3][4][5][6][7] This guide focuses on the foundational preclinical evidence from in vitro and in vivo models that explore the direct actions of this compound on bone cells and its influence on bone metabolism.

Experimental Protocols

In Vitro Human Osteoblast Culture Model

A pivotal study investigated the direct effects of this compound on human osteoblasts.[4][8][9]

-

Cell Culture: Primary human osteoblasts were cultured from cancellous bone fragments obtained from healthy young patients undergoing osteotomy. The bone fragments were washed and digested with collagenase to isolate the osteoblasts.

-

Treatment: Differentiated osteocytic cultures were grown to confluence and then treated with varying concentrations of this compound (1, 5, 10, 15, and 30 μg/mL) for 24 hours or 5 days.[4][8][9][10]

-

Analysis of Osteoblast Markers: The expression and abundance of key markers of osteoblast differentiation and function were assessed using the following methods:

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): To measure the mRNA levels of Type I collagen, alkaline phosphatase, osteocalcin, osteoprotegerin, and the androgen receptor.

-

Confocal Laser Scanning Microscopy: To visualize the cellular localization of the androgen receptor and Type I collagen.

-

Immunoquantitative Assay: To quantify the levels of alkaline phosphatase and osteocalcin.[4][8][9]

-

In Vivo Murine Model of Burn Injury and Heterotopic Ossification

A study utilizing a mouse model provided insights into the in vivo effects of this compound on bone, albeit in the context of heterotopic ossification following burn injury.[11]

-

Animal Model: A mouse model of burn/tenotomy was used to induce heterotopic ossification.

-

Treatment: Following the burn/tenotomy procedure, mice were orally administered either this compound or a vehicle control.

-

Bone Analysis: The study analyzed cortical bone mass and trabecular bone volume.[11]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the preclinical research on this compound and its effects on osteoblastic cells.

Table 1: Effect of this compound on Osteoblast Differentiation Markers in Proliferating Human Osteoblasts (24-hour treatment) [4][8][9][10]

| This compound Concentration (μg/mL) | Alkaline Phosphatase Activity (% Increase vs. Control) | Osteocalcin Levels (% Increase vs. Control) |

| 1 | Not specified | Not specified |

| 5 | Not specified | Not specified |

| 10 | Modest but significant increase | 11% - 18% (significant) |

| 15 | 7% - 20% (significant) | 11% - 18% (significant) |

| 30 | Not specified | 11% - 18% (significant) |

Table 2: Effect of Long-Term (5 days) this compound Treatment on Gene Expression in Mature Osteocytic Cultures [4][8][9]

| Gene | Change in Expression |

| Androgen Receptor | Increased |

| Type I Collagen | Significantly decreased |

| Alkaline Phosphatase | Little effect |

| Osteocalcin | Little effect |

| Osteoprotegerin | Little effect |

Signaling Pathways and Experimental Workflows

This compound Action on Osteoblasts via the Androgen Receptor

Preclinical evidence strongly suggests that this compound exerts its effects on osteoblasts through the androgen receptor (AR).[4][8][9] Upon binding to this compound, the AR translocates to the nucleus and modulates the expression of genes involved in osteoblast differentiation and function.

Caption: this compound signaling pathway in osteoblasts.

Crosstalk between Androgen and Glucocorticoid Receptors

Research indicates a novel mechanism where this compound, through the androgen receptor, can suppress glucocorticoid signaling.[12] This is particularly relevant in conditions like severe burns where endogenous glucocorticoid levels are high and contribute to bone loss.[4]

Caption: this compound's inhibition of glucocorticoid signaling.

Experimental Workflow for In Vitro Osteoblast Studies

The following diagram outlines the general experimental workflow employed in the in vitro studies of this compound's effects on human osteoblasts.

Caption: In vitro experimental workflow for this compound studies.

Discussion and Conclusion

Preclinical research provides valuable insights into the direct cellular mechanisms of this compound on bone. The in vitro data strongly support a direct effect of this compound on human osteoblasts, mediated by the androgen receptor.[4][8][9] Short-term treatment with this compound in proliferating osteoblasts leads to a modest but significant increase in the expression of key osteoblast differentiation markers, such as alkaline phosphatase and osteocalcin.[4][8][9][10] This suggests that this compound can directly stimulate osteogenic activity.

However, the finding that longer-term treatment in mature osteocytes leads to a decrease in Type I collagen expression suggests a more complex, time-dependent effect of this compound on bone matrix synthesis.[4][8][9] This could imply that the anabolic effects of this compound on bone may be more pronounced during the proliferative and early differentiation stages of osteoblasts.

The in vivo data from the murine model, while limited, did show a trend towards an increase in trabecular bone volume with this compound treatment, which is consistent with the anabolic effects observed in clinical settings.[11] The interplay between this compound's anabolic effects on muscle, leading to increased skeletal loading, and its direct effects on bone cells likely contributes to the overall increase in bone mineral content and density observed in vivo.[4] Furthermore, the ability of this compound to antagonize glucocorticoid signaling presents a compelling mechanism for its bone-protective effects in catabolic states.[12]

References

- 1. This compound: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A Reappraisal of this compound in Burn Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of this compound Treatment on Human Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Year Outcomes after this compound Administration in Severely Burned Children: A Randomized Clinical Trial of Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. The effect of this compound treatment on human osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation into Possible Association of this compound and Heterotopic Ossification Following Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.mssm.edu [scholars.mssm.edu]

Oxandrolone's In Vitro Impact on Protein Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxandrolone, a synthetic anabolic-androgenic steroid (AAS), is utilized clinically to combat muscle wasting. Its anabolic effects are primarily attributed to its influence on skeletal muscle protein synthesis. This technical guide provides an in-depth analysis of the in vitro molecular mechanisms by which this compound modulates protein synthesis pathways. The primary focus is on its well-documented interaction with the androgen receptor (AR) and its subsequent antagonism of glucocorticoid receptor (GR) signaling, a key catabolic pathway. Furthermore, this guide explores the potential, though less directly elucidated in vitro for this compound specifically, involvement of other critical pathways in muscle hypertrophy, including the mTOR and myostatin signaling cascades, drawing upon the broader understanding of androgen action in muscle cells. Detailed experimental protocols and quantitative data from seminal studies are presented to provide a comprehensive resource for researchers in the field.

Core Mechanism: Androgen Receptor-Mediated Antagonism of Glucocorticoid Signaling

A primary mechanism by which this compound exerts its anabolic effects in vitro is through the activation of the androgen receptor (AR), which in turn interferes with the catabolic signaling of the glucocorticoid receptor (GR). Glucocorticoids, such as cortisol, promote muscle protein breakdown. This compound has been shown to counteract this effect in a manner dependent on the presence of a functional AR.

Signaling Pathway

-

This compound Binding and AR Translocation: this compound, being a synthetic androgen, binds to the AR in the cytoplasm of muscle cells. This binding event induces a conformational change in the AR, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus.

-

AR-GR Crosstalk: In the nucleus, the activated AR does not directly bind to glucocorticoids but interferes with GR-mediated transcriptional activation. Studies have demonstrated that this compound significantly antagonizes cortisol-induced gene expression in cells co-expressing both AR and GR.[1] This inhibition is not due to competitive binding for the GR, as this compound does not inhibit cortisol binding to the GR in vitro.[1]

-

Transcriptional Repression: The AR, activated by this compound, represses the transcriptional activity of the GR. This effect is observed with various glucocorticoids, including dexamethasone (B1670325) and methylprednisolone.[1] Interestingly, this repression can occur even without the AR entering the nucleus, suggesting a novel mechanism of crosstalk between the two receptors.[1]

Experimental Protocol: Luciferase Reporter Assay for GR Transactivation

This protocol is based on the methodology described by Zhao et al. (2004) to assess the effect of this compound on glucocorticoid receptor transactivation.[1]

Cell Culture and Transfection:

-

Cell Line: COS-7 cells (or other suitable cell lines lacking endogenous AR and GR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Plasmids: Cells are transiently transfected with expression vectors for human AR and GR, along with a glucocorticoid-responsive reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter driving the expression of the luciferase gene. A β-galactosidase expression vector is co-transfected to normalize for transfection efficiency.

-

Transfection Method: Lipid-mediated transfection (e.g., using Lipofectamine) is a suitable method.

Hormone Treatment:

-

24 hours post-transfection, the medium is replaced with a serum-free medium.

-

Cells are treated with various concentrations of glucocorticoids (e.g., cortisol, dexamethasone) in the presence or absence of this compound and/or AR antagonists (e.g., hydroxyflutamide).

-

Incubation is carried out for a further 24 hours.

Luciferase Assay:

-

Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

β-galactosidase activity is measured to normalize the luciferase readings.

-

Results are typically expressed as fold induction of luciferase activity relative to the vehicle-treated control.

Quantitative Data

| Treatment | GR Transactivation (Fold Induction) | Reference |

| Cortisol (100 nM) | ~12 | [1] |

| Cortisol (100 nM) + this compound (1 µM) | ~4 | [1] |

| Dexamethasone (10 nM) | ~15 | [1] |

| Dexamethasone (10 nM) + this compound (1 µM) | ~5 | [1] |

Data are approximate values derived from graphical representations in the cited literature and serve for illustrative purposes.

Potential Involvement of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis. While direct in vitro studies on this compound's effect on this pathway are limited, the broader literature on androgens suggests a stimulatory role.

General Androgen-Mediated mTOR Signaling

-

Upstream Activation: Androgens are thought to activate the mTOR pathway, potentially through crosstalk with insulin-like growth factor 1 (IGF-1) signaling. This involves the activation of Akt (Protein Kinase B).

-

mTORC1 Activation: Activated Akt can phosphorylate and inhibit the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTOR complex 1 (mTORC1). This leads to the activation of mTORC1.

-

Downstream Effectors: Activated mTORC1 phosphorylates key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances ribosomal biogenesis and translation initiation, while phosphorylation of 4E-BP1 releases it from the eukaryotic initiation factor 4E (eIF4E), allowing for the assembly of the translation initiation complex.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol outlines a general method to assess the activation of the mTOR pathway in cultured muscle cells (e.g., C2C12 myotubes) following androgen treatment.

Cell Culture and Treatment:

-

Cell Line: C2C12 myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

-

Treatment: Differentiated myotubes are treated with various concentrations of this compound for different time points. A positive control, such as insulin (B600854) or IGF-1, should be included.

Protein Extraction and Quantification:

-

Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key mTOR pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

-

Following incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Potential Interaction with the Myostatin Signaling Pathway

Myostatin is a potent negative regulator of muscle growth. Androgens have been suggested to counteract the effects of myostatin, although the direct in vitro effects of this compound on this pathway are not well-defined.

General Androgen-Mediated Myostatin Inhibition

-

Myostatin Signaling: Myostatin binds to the activin type IIB receptor (ActRIIB), leading to the phosphorylation of Smad2 and Smad3. The phosphorylated Smad complex then translocates to the nucleus and activates the transcription of atrophy-related genes (atrogenes), such as Atrogin-1 and MuRF1.

-

Androgen Interference: Androgens may interfere with this pathway at several levels. They may reduce the expression of myostatin itself or its receptor. Alternatively, they could modulate the expression of myostatin inhibitors, such as follistatin.

Experimental Protocol: Analysis of Myostatin Signaling

Quantitative Real-Time PCR (qRT-PCR):

-

Treat C2C12 myotubes with this compound.

-

Isolate total RNA and synthesize cDNA.

-

Perform qRT-PCR to measure the mRNA expression levels of myostatin, ActRIIB, and atrogenes (Atrogin-1, MuRF1).

Western Blotting:

-

Treat C2C12 myotubes with myostatin in the presence or absence of this compound.

-

Perform Western blot analysis to assess the phosphorylation status of Smad2 and Smad3.

Direct Measurement of Protein Synthesis In Vitro

While in vivo studies consistently demonstrate that this compound increases muscle protein synthesis, direct quantitative in vitro data for this compound is less prevalent in the literature. However, established methods can be employed to assess this.

Experimental Protocol: Puromycin (B1679871) Incorporation Assay (SUnSET)

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to measure global protein synthesis.

Cell Culture and Treatment:

-

Culture and differentiate C2C12 myoblasts into myotubes.

-

Treat myotubes with this compound for a specified duration.

-

During the final 30 minutes of treatment, add a low concentration of puromycin to the culture medium.

Western Blotting:

-

Lyse the cells and perform Western blotting as described previously.

-

Use an anti-puromycin antibody to detect puromycin-incorporated peptides.

-

The intensity of the puromycin signal is proportional to the rate of protein synthesis.

Conclusion

The in vitro anabolic effects of this compound on skeletal muscle are primarily driven by its function as an androgen receptor agonist that effectively antagonizes the catabolic signaling of the glucocorticoid receptor. This mechanism is well-supported by in vitro evidence. While the involvement of other key anabolic pathways, such as the mTOR signaling cascade, and the inhibition of catabolic pathways like myostatin signaling, are strongly implicated based on the broader understanding of androgen physiology, direct in vitro studies specifically investigating the effects of this compound on these pathways are less abundant. The experimental protocols detailed in this guide provide a framework for further research to fully elucidate the multifaceted molecular actions of this compound on muscle protein synthesis in a controlled in vitro environment. Such studies will be invaluable for the development of more targeted and effective therapies for muscle wasting conditions.

References

Investigating the Anti-Glucocorticoid Effects of Oxandrolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxandrolone, a synthetic anabolic-androgenic steroid, has demonstrated significant anti-glucocorticoid properties, positioning it as a therapeutic candidate to counteract the catabolic effects of glucocorticoids on muscle and bone. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and methodologies used to investigate these effects. The primary mechanism of action is not direct competition for the glucocorticoid receptor (GR), but rather a nuanced, androgen receptor (AR)-dependent crosstalk that leads to the repression of GR-mediated transcriptional activation.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.

Core Mechanism: Androgen Receptor-Mediated Repression of Glucocorticoid Receptor Activity

The anti-glucocorticoid effect of this compound is primarily indirect and contingent upon the presence and activation of the androgen receptor (AR).[1][2] In vitro studies have consistently shown that this compound does not inhibit the binding of cortisol to the glucocorticoid receptor (GR).[1][3] Instead, its antagonistic effects are observed in cells expressing both AR and GR, where it significantly curtails cortisol-induced transcriptional activation.[1][3] This mechanism has been characterized as non-competitive, as increasing glucocorticoid concentrations do not overcome the inhibitory effect of this compound.[1][3]